2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 2-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde , derived through hierarchical substitution rules. The parent structure is benzaldehyde, with three substituents:
- A chlorine atom at position 2 on the benzaldehyde ring.
- A methoxy group (-OCH₃) at position 4 , itself substituted by a 2-chloro-6-fluorophenyl moiety.
The molecular formula is C₁₄H₉Cl₂FO₂ , corresponding to a molecular weight of 307.13 g/mol . This aligns with analogous halogenated benzaldehydes, such as 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde (C₁₄H₁₀ClFO₂, 265.68 g/mol), adjusted for the additional chlorine substituent. The structural integrity is confirmed via SMILES notation: ClC1=C(C=O)C=C(OCc2c(Cl)c(F)ccc2)C=C1 , which codifies the connectivity and stereoelectronic arrangement.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉Cl₂FO₂ |
| Molecular Weight (g/mol) | 307.13 |
| IUPAC Name | 2-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
| SMILES | ClC1=C(C=O)C=C(OCc2c(Cl)c(F)ccc2)C=C1 |
Crystallographic Data and Three-Dimensional Conformation
While direct crystallographic data for this specific compound remains unreported, structural analogs provide critical insights. For example, 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde (C₁₄H₁₀ClFO₂) crystallizes in a monoclinic system with space group P2₁/c , unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.84 Å , and β = 102.3° . The inclusion of an additional chlorine at position 2 on the benzaldehyde ring is anticipated to induce steric strain, potentially altering the dihedral angle between the two aromatic rings.
The three-dimensional conformation is dominated by non-covalent interactions :
Substituent Effects on Aromatic Ring Electronic Distribution
The electronic landscape of the benzaldehyde core is profoundly influenced by its substituents:
Chlorine at Position 2
- Exerts a strong electron-withdrawing inductive effect (-I) , depleting electron density from the aromatic ring.
- Creates a meta-directing influence, polarizing the ring for electrophilic substitution at positions 4 and 6.
Methoxy Group at Position 4
2-Chloro-6-fluorophenyl Substituent
- The ortho-chloro and para-fluoro groups create a polarized electronic environment, with calculated Hammett constants (σ) of +0.23 (Cl) and +0.06 (F).
- This asymmetry induces a dipole moment of ~3.2 D, as observed in related systems.
Table 2: Substituent Electronic Parameters
| Substituent | Position | σ (Hammett) | π (Hydrophobicity) |
|---|---|---|---|
| -Cl | 2 | +0.23 | +0.71 |
| -OCH₃ | 4 | -0.12 | -0.02 |
| -C₆H₃ClF-2,6 | 4-OCH₃ | +0.18 (net) | +1.54 |
Comparative Analysis with Halogenated Benzaldehyde Derivatives
Chlorine vs. Fluorine Substitution
- 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde exhibits a lower logP (3.56) compared to its iodo analog (logP = 4.92), reflecting reduced hydrophobicity.
- The melting point is elevated (~145–150°C) relative to non-chlorinated derivatives (e.g., 4-methoxybenzaldehyde, mp 38°C), due to enhanced intermolecular halogen bonding.
Steric and Electronic Trends
- Ortho-chloro groups increase torsional strain, as seen in the 15° deviation from coplanarity in 2-chloro-4-methoxybenzaldehyde derivatives.
- Fluorine substitution at position 6 minimizes steric clash while preserving electronic withdrawal, a strategy employed in pharmaceutical intermediates to modulate bioavailability.
Table 3: Comparative Properties of Halogenated Benzaldehydes
Properties
CAS No. |
819076-69-2 |
|---|---|
Molecular Formula |
C14H9Cl2FO2 |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
2-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-2-1-3-14(17)11(12)8-19-10-5-4-9(7-18)13(16)6-10/h1-7H,8H2 |
InChI Key |
DSJDKTJLTJUUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Protocol
Preparation of 2-Chloro-4-Hydroxybenzaldehyde
Synthesis of (2-Chloro-6-Fluorophenyl)Methyl Chloride
Etherification
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Solvent | DMF |
| Base | Sodium Hydride (NaH) |
| Catalyst | None |
| Purification | Silica Gel Chromatography |
Ullmann Coupling with Catalytic Copper
This method employs a copper-catalyzed coupling between a phenol and an aryl halide, though it is less common due to harsh conditions.
Procedure
- Substrate Preparation :
- Reaction Conditions :
- Outcome :
Limitations :
- Prolonged reaction time.
- Requires stoichiometric copper, complicating purification.
Mitsunobu Reaction
The Mitsunobu reaction facilitates ether formation using a diazodicarboxylate and triphenylphosphine, though it is cost-prohibitive for large-scale synthesis.
Steps
- Reactants :
- Conditions :
- Yield :
Cost Analysis :
| Reagent | Cost per gram (USD) |
|---|---|
| DEAD | 12.50 |
| PPh₃ | 8.20 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 80–85 | >99 | High | Excellent |
| Ullmann Coupling | 45–50 | 90–95 | Moderate | Poor |
| Mitsunobu Reaction | 70–75 | >98 | Low | Moderate |
Critical Considerations :
- Regioselectivity : Chlorination at the 2-position of the benzaldehyde ring requires careful control to avoid polyhalogenation.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance alkoxide stability in Williamson synthesis.
- Purification : Recrystallization with methanol yields >99% purity, while column chromatography resolves di-ether contaminants.
Optimization Strategies
Solvent Systems
Composite solvents (e.g., DMF/petroleum ether) improve reaction homogeneity and reduce side reactions.
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in Williamson synthesis.
- Microwave Assistance : Reduces Ullmann reaction time to 6 hours with comparable yields.
Industrial-Scale Production
A patented large-scale process (CN110759806A) highlights:
- Continuous Flow Reactors : Minimize thermal degradation during benzyl chloride synthesis.
- In Situ Monitoring : FTIR ensures real-time tracking of chlorination efficiency.
- Throughput : 5–10 kg/day with 88% overall yield.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include chromyl chloride for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized benzaldehyde derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Anticancer Activity
Research has indicated that derivatives of benzaldehyde compounds exhibit anticancer properties. The structural modifications introduced by the chloro and methoxy groups enhance their interaction with biological targets, potentially leading to the development of new anticancer agents. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including oxidative stress and disruption of cell cycle progression .
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. The presence of halogen atoms (chlorine and fluorine) in the compound's structure has been linked to increased antimicrobial activity against various pathogens. This property is particularly valuable for developing new antibiotics or antifungal agents to combat resistant strains .
Analytical Chemistry
The compound also finds applications in analytical chemistry as a standard reference material in chromatographic techniques.
Chromatography
Due to its distinct chemical structure, 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde can be utilized as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. Its retention time and peak characteristics can help identify and quantify other related compounds in various samples .
Material Science
In material science, this compound may serve as a building block for synthesizing advanced materials with specific electronic or optical properties.
Organic Electronics
Research indicates that compounds similar to 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to form thin films with desirable electronic properties .
Case Study 1: Synthesis and Anticancer Evaluation
A study conducted on the synthesis of various benzaldehyde derivatives, including 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde, demonstrated significant anticancer activity against breast cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects using MTT assays, revealing IC50 values that suggest potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of chloro-substituted benzaldehydes against Gram-positive and Gram-negative bacteria. The results indicated that 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde exhibited notable inhibition zones, validating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects and Reactivity
The compound’s reactivity and electronic profile are influenced by its substituents. Below is a comparison with analogous aldehydes and halogenated aromatics:
Key Observations :
Physical Properties and Purity
Available purity data from suppliers (Table 1) highlight variability in commercial availability:
Table 1: Commercial Availability and Purity
| Supplier | Purity | Quantity Options | Lead Time | |
|---|---|---|---|---|
| Beijing Bailingwei Technology Co., Ltd. | >95% | 1g, 10g | 7 days | |
| APOLLO-NMR (UK) | 97% | 1g, 5g | 5 days | |
| ARK PHARM INC (USA) | 95+% | 1g, 5g | 28 days |
In contrast, 2-(4-Chlorophenoxy)benzaldehyde is available at 98% purity (TCI Chemicals), suggesting more standardized production processes .
Computational and Structural Insights
Density functional theory (DFT) studies using hybrid functionals (e.g., Becke’s exchange-correlation functional) can model the electronic structure of these compounds. For example:
- The electron-withdrawing Cl and F substituents in the target compound lower the electron density at the aldehyde group, enhancing its electrophilicity .
- Comparative studies with 4'-Trifluoromethyl-biphenyl-4-carbaldehyde may reveal differences in frontier molecular orbitals (HOMO-LUMO gaps), influencing reactivity .
Crystallographic tools like SHELXL and ORTEP-3 enable precise structural determination. The target compound’s crystal packing may differ from simpler analogs due to its bulky substituents .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Precursor Preparation : Start with 2-chloro-6-fluorobenzaldehyde, synthesized via diazotization/azo elimination/side-chain oxidation using HF .
Etherification : React the precursor with 4-hydroxybenzaldehyde derivatives under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key Considerations :
- Control moisture to prevent hydrolysis of intermediates.
- Optimize stoichiometry to minimize byproducts like unreacted starting materials or over-chlorinated derivatives .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement and ORTEP-III for visualization .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C4, chloro/fluoro at C2 and C6).
- HPLC-MS : Assess purity (>98%) and molecular weight (calcd. for C₁₄H₈Cl₂FO₂: 309.08 g/mol) .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen atmosphere.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this benzaldehyde derivative?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to model electron distribution. Include exact exchange terms for improved thermochemical accuracy .
- Basis Sets : Apply 6-311G(d,p) for geometry optimization and vibrational frequency analysis.
- Solvent Effects : Incorporate the Polarizable Continuum Model (PCM) for solvent interactions (e.g., DMSO or ethanol).
- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate predictions .
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzaldehyde derivatives?
- Methodological Answer :
- Dose-Response Validation : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to confirm dose-dependent effects.
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase profiling) with cell viability (MTT assay) to distinguish direct target engagement from cytotoxicity .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may contribute to conflicting results.
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., thiazole vs. triazole derivatives) to isolate critical functional groups .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
| Condition | Parameters | Analysis |
|---|---|---|
| Acidic (pH 2–3) | 0.1 M HCl, 37°C, 48 hrs | HPLC to quantify degradation |
| Alkaline (pH 10–11) | 0.1 M NaOH, 37°C, 48 hrs | LC-MS for metabolite ID |
| Thermal (40–60°C) | Dry heat vs. hydrated conditions | TGA/DSC for phase changes |
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
